molecular formula C12H13NO2 B1279920 7-(tert-Butyl)indoline-2,3-dione CAS No. 57817-00-2

7-(tert-Butyl)indoline-2,3-dione

Cat. No.: B1279920
CAS No.: 57817-00-2
M. Wt: 203.24 g/mol
InChI Key: PGFXVLYLDZCGJU-UHFFFAOYSA-N
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Description

7-(tert-Butyl)indoline-2,3-dione is a chemical compound belonging to the indoline family, characterized by the presence of a tert-butyl group at the 7th position of the indoline-2,3-dione structure. Indoline derivatives are significant in various fields due to their diverse biological and chemical properties .

Biochemical Analysis

Biochemical Properties

7-(tert-Butyl)indoline-2,3-dione plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in reducing oxidative damage in cells. Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate the Nrf2 pathway, leading to the upregulation of antioxidant genes and enhancing the cell’s ability to combat oxidative stress. Furthermore, this compound can inhibit the NF-κB pathway, reducing inflammation and promoting cell survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to the active sites of enzymes, inhibiting their activity and preventing the formation of reactive oxygen species. Additionally, this compound can activate transcription factors such as Nrf2, leading to the upregulation of antioxidant genes. These molecular interactions contribute to its protective effects against oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light and heat. Long-term studies have shown that this compound can maintain its protective effects on cellular function over extended periods. Its efficacy may decrease with prolonged exposure to oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits protective effects against oxidative stress and inflammation. At high doses, it can cause toxic effects, such as liver damage and impaired kidney function. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage do not enhance its efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels. Additionally, this compound can modulate the activity of enzymes involved in antioxidant defense, enhancing the cell’s ability to detoxify reactive oxygen species .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s lipophilicity allows it to accumulate in lipid-rich compartments, such as cell membranes and organelles .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its protective effects. Additionally, this compound can undergo post-translational modifications, such as phosphorylation and acetylation, which can affect its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butyl)indoline-2,3-dione typically involves the reaction of indoline-2,3-dione with tert-butyl reagents under specific conditions. One common method includes the radical coupling of indolin-2-ones with tert-butylhydroperoxy radicals, which can be further transformed into indoline-2,3-diones under air . Another approach involves the use of tert-butyl-substituted triazinoindole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butyl)indoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized indoline derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(tert-Butyl)indoline-2,3-dione is unique due to the presence of the tert-butyl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other indoline derivatives and contributes to its specific chemical and biological properties .

Properties

IUPAC Name

7-tert-butyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-12(2,3)8-6-4-5-7-9(8)13-11(15)10(7)14/h4-6H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFXVLYLDZCGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC2=C1NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483509
Record name 1H-Indole-2,3-dione, 7-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57817-00-2
Record name 1H-Indole-2,3-dione, 7-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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